2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran
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Overview
Description
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound with a complex structure that includes a furan ring substituted with phenyl and nitroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-nitrobenzaldehyde reacts with 4-methylphenylacetonitrile in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-Fluoro-4-methylaniline
- N-[2-P(i-Pr)2-4-methylphenyl]2- (PNP) pincer tin (IV) and tin (II) complexes
Uniqueness
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918429-41-1 |
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Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-nitroethenyl]-5-phenylfuran |
InChI |
InChI=1S/C19H15NO3/c1-14-7-9-15(10-8-14)18(20(21)22)13-17-11-12-19(23-17)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
KQGPVARGZJEDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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